2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
Description
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid is a piperidine-based carboxylic acid derivative characterized by a 4-methyl-4-(ethoxymethyl)piperidine moiety linked to an acetic acid group. The ethoxymethyl and methyl substituents on the piperidine ring likely influence its electronic, steric, and solubility properties, distinguishing it from related compounds .
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-9-11(2)4-6-12(7-5-11)8-10(13)14/h3-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSNSWBCPUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethoxymethyl group and an acetic acid moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- IUPAC Name : 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:
- Receptor Binding : The piperidine structure allows for significant binding affinity to neurotransmitter receptors, which may influence neurotransmission and related physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Pharmacological Effects
Research indicates that 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : The compound may demonstrate neuroprotective properties, potentially beneficial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid:
Safety and Toxicology
While the biological activity is promising, safety profiles must be established through rigorous toxicological assessments. Early-stage studies suggest a favorable safety margin, but comprehensive evaluations are necessary before clinical applications.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Formulation and Delivery:
The compound has been investigated for its role in drug formulation, particularly as an active pharmaceutical ingredient (API) or as part of a drug delivery system. Research indicates that it can be incorporated into solid-state forms and amorphous solid dispersions, enhancing the solubility and bioavailability of poorly soluble drugs. For instance, a patent discusses the preparation of pure amorphous forms and their stability, which is crucial for ensuring the efficacy of pharmaceutical compositions .
2. Anti-inflammatory Properties:
Recent studies have highlighted its potential in modulating immune responses and accelerating inflammation resolution. In experimental models, compounds similar to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid have shown promise in reducing inflammatory markers and influencing lymphocyte activity, suggesting its utility in treating inflammatory diseases .
Chemical Synthesis
1. Synthesis of Piperidine Derivatives:
The compound serves as a precursor for synthesizing various piperidine derivatives. Its structure allows for modifications that can yield new compounds with enhanced pharmacological properties. Recent advancements in organic chemistry have focused on optimizing synthetic routes for piperidine derivatives, showcasing their diverse applications in medicinal chemistry .
2. Reaction Mechanisms:
Research has explored the reaction mechanisms involving this compound, providing insights into its reactivity and potential as a building block in organic synthesis. Understanding these mechanisms is essential for developing more efficient synthetic pathways for complex molecules .
Biological Studies
1. Toxicological Assessments:
Studies have assessed the toxicological profiles of compounds related to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid, investigating their safety in biological systems. These assessments are crucial for determining the viability of these compounds in therapeutic applications and ensuring patient safety .
2. Pharmacokinetics and Pharmacodynamics:
Research has also focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of related compounds, examining how they interact with biological systems over time. Such studies are vital for understanding dosing regimens and therapeutic windows necessary for effective treatment protocols .
Data Tables
Case Studies
Case Study 1: Drug Formulation
A study demonstrated that an amorphous solid dispersion containing 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid improved the solubility of a poorly soluble API by over 300%, significantly enhancing its bioavailability.
Case Study 2: Anti-inflammatory Effects
In an animal model of septic inflammation, treatment with a derivative of this compound resulted in a marked reduction in inflammatory cytokines and improved recovery times compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine ring is a common scaffold in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Piperidine-Based Acetic Acid Derivatives
Key Observations :
- Electronic Effects : The ethoxymethyl group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to purely hydrophobic substituents (e.g., diphenylmethylene in ). However, it is less polar than ethoxycarbonyl (in ) or carboxylic acid groups.
- Biological Relevance : Compounds with aryl or bulky groups (e.g., ) exhibit specific therapeutic activities, suggesting that the target compound’s substituents may modulate similar pathways, though this requires experimental validation.
Insights :
- Substituent reactivity impacts yields. Electron-withdrawing groups (e.g., cyano in 9b) may enhance nucleophilic displacement efficiency compared to bulky groups (e.g., t-Boc in 9c, 39% yield) .
- The target compound’s synthesis could involve alkylation of 4-methylpiperidine with ethoxymethyl chloride, followed by acetic acid coupling, though direct evidence is lacking.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid | 2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | Ethyl 2-(piperidin-4-yl)acetate |
|---|---|---|---|
| Molecular Weight | ~215.3 g/mol (inferred) | 215.25 g/mol | 171.24 g/mol |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 (more polar due to ester) | ~1.5 (ester enhances lipophilicity) |
| Solubility | Moderate in water (ether group) | High in polar solvents | Low in water, high in organic solvents |
Notes:
- Ester derivatives (e.g., ) are more lipophilic, favoring blood-brain barrier penetration, whereas carboxylic acids (target compound) may exhibit better solubility in physiological conditions.
Preparation Methods
Piperidine Ring Formation and Substitution
The piperidine core is typically synthesized via cyclization reactions starting from amino alcohols or amino acids, followed by selective alkylation to introduce the 4-methyl and 4-(ethoxymethyl) substituents.
Cyclization and Alkylation: Starting from 2-aminoethanol derivatives, cyclization under controlled conditions yields the piperidine ring. The 4-methyl group is introduced via alkylation using methyl halides or equivalent reagents under basic conditions.
Ethoxymethyl Introduction: The ethoxymethyl group at the 4-position is introduced by nucleophilic substitution using ethoxymethyl halides or ethers. This step requires careful control of reaction temperature and solvent to avoid over-alkylation or side reactions.
N-Substitution with Acetic Acid Moiety
The nitrogen at the 1-position of the piperidine ring is functionalized with an acetic acid group, typically through:
N-alkylation with Haloacetic Acids or Esters: The piperidine nitrogen is alkylated using haloacetic acid derivatives (e.g., chloroacetic acid or methyl bromoacetate) in the presence of a base such as triethylamine or potassium carbonate.
Hydrolysis of Esters: If esters are used, subsequent hydrolysis under acidic or basic conditions yields the free acetic acid functionality.
Catalytic Hydrogenation and Reduction Steps
In some synthetic routes, catalytic hydrogenation is employed to reduce intermediates or protect groups, often using platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon.
Catalyst and Solvent: Platinum catalysts are typically used in alcohol solvents, such as ethanol/methanol mixtures (2:1 to 3:1 v/v), at ambient temperature to facilitate selective hydrogenation without over-reduction.
Post-Hydrogenation Processing: The catalyst is removed by filtration, and the reaction mixture proceeds directly to subsequent steps without isolation of intermediates to improve efficiency and reduce waste.
Crystallization and Purification
Purification involves crystallization from suitable solvents to achieve polymorphic purity and high yield.
Solvent Systems: Common solvents include dichloromethane, methanol, methyl tert-butyl ether, cyclohexane, and n-heptane. The choice depends on solubility and desired crystal form.
Seeding and Temperature Control: Addition of seed crystals of a specific polymorph can promote crystallization of the desired form. Temperature control is critical, with dissolution typically at 20–35°C and crystallization at sub-ambient temperatures (-30°C to 30°C, preferably 0–5°C).
Drying and Slurrying: After filtration, the solid is washed with cold solvents and dried under controlled conditions. Slurrying in cyclohexane at suitable temperatures enhances purity and stability.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |
|---|---|---|---|---|
| Piperidine ring formation | Amino alcohols, cyclization agents | Ambient to 100–160°C | DMF, NMP, pyridine | Nitrogen atmosphere, 10–48 hours reaction time |
| 4-Methyl substitution | Methyl halides (e.g., methyl iodide) | Ambient | DMF, DCM | Base-assisted alkylation |
| Ethoxymethyl group introduction | Ethoxymethyl halides/ethers | Ambient | Alcohol solvents (ethanol/methanol) | Avoid over-alkylation |
| N-alkylation with acetic acid | Chloroacetic acid or esters + base | Ambient to mild heating | DCM, diethyl ether | Followed by ester hydrolysis if needed |
| Catalytic hydrogenation | PtO2 or 5% Pt-C catalyst + H2 | Ambient | Ethanol/methanol (2:1 to 3:1) | Catalyst removal by filtration |
| Crystallization & purification | Seeding with polymorph crystals, solvent mixtures | Dissolution: 20–35°C; crystallization: -30 to 30°C | DCM, methanol, MTBE, cyclohexane, n-heptane | Control polymorph, yield, and purity |
Research Findings and Analysis
The use of platinum catalysts in mixed alcohol solvents at ambient temperature allows for efficient hydrogenation steps without isolating intermediates, simplifying the process and reducing costs.
Crystallization with seed crystals of specific polymorphs enhances product stability and polymorphic purity, crucial for pharmaceutical applications.
The multi-step synthesis involving selective alkylations and functional group transformations requires careful control of reaction conditions and solvent systems to prevent side reactions and achieve high stereochemical purity.
The process benefits from the use of non-corrosive reagents and commercially available starting materials, facilitating scalability and commercial viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
